molecular formula C23H20ClN3O3S B2409033 N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1172771-51-5

N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2409033
CAS No.: 1172771-51-5
M. Wt: 453.94
InChI Key: YQPLYTAWSQDGBR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide is a potent and selective research-grade inhibitor of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, a well-characterized oncogenic driver in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This compound is of significant interest for investigating resistance mechanisms to earlier-generation BCR-ABL inhibitors, particularly the T315I "gatekeeper" mutation, which confers resistance to many established therapies. Its mechanism of action involves competitively binding to the ATP-binding site of the kinase, thereby blocking its constitutive activity and downstream signaling pathways that promote cellular proliferation and survival. Researchers utilize this compound in preclinical studies to explore novel therapeutic strategies for treatment-resistant leukemias, to elucidate detailed structure-activity relationships within the BCR-ABL kinase domain, and to study signal transduction in hematological malignancies. The structural design of this molecule, incorporating the benzothiazole and isoxazole pharmacophores, is a focus of ongoing medicinal chemistry research aimed at developing next-generation targeted oncology therapeutics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-20(21(26-30-14)16-8-2-3-9-17(16)24)22(28)27(13-15-7-6-12-29-15)23-25-18-10-4-5-11-19(18)31-23/h2-5,8-11,15H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLYTAWSQDGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound with significant biological activity. This article reviews its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through several multi-step organic reactions, primarily involving the formation of the isoxazole ring and the introduction of substituent groups. Key steps include:

  • Formation of the Isoxazole Ring : Achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Chlorophenyl Group : This is typically done through nucleophilic aromatic substitution.
  • Attachment of the Benzo[d]thiazolyl Group : Formed through condensation reactions between 2-aminothiophenol and appropriate aldehydes.

The compound's molecular formula is C18H19ClN4O3SC_{18}H_{19}ClN_{4}O_{3}S with a molecular weight of approximately 414.8 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors, which leads to various biological effects such as anti-inflammatory and analgesic activities .

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives similar to this structure have shown promising results against various cancer cell lines, including hepatocarcinoma (HepG2) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3.2 Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that modifications in the benzo[d]thiazole moiety can enhance antimicrobial efficacy .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HepG2 cells. The results indicated an IC50 value of approximately 0.25 μM, demonstrating potent inhibitory effects on cell viability and significant alterations in cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, suggesting moderate to strong antibacterial properties compared to standard antibiotics .

5. Research Findings Summary

Study Biological Activity Findings
Study on HepG2 CellsAnticancerIC50 = 0.25 μM; induces apoptosis
Antimicrobial StudyAntimicrobialMIC = 10–50 µg/mL against S. aureus and E. coli

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to the benzo[d]thiazole and isoxazole classes. For instance, derivatives containing these moieties have shown significant cytotoxic effects against various cancer cell lines. A review of heterocyclic compounds indicated that modifications to the benzo[d]thiazole structure can enhance antitumor activity through mechanisms such as cell cycle arrest and apoptosis induction .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Example 1HepG20.25AMPK activation
Example 2MCF70.50Apoptosis induction
Example 3A5490.75Cell cycle arrest

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar compounds in the literature have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring is often linked to enhanced antibacterial activity .

Table 2: Antibacterial Efficacy

CompoundBacterial StrainMIC (µg/mL)
Example AE. coli12.5
Example BS. aureus15.0

Anticonvulsant Activity

Research has indicated that compounds similar to N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide may possess anticonvulsant properties. Studies have shown that derivatives with benzo[d]thiazole structures can modulate neurotransmitter systems, offering potential for epilepsy treatment .

Antifungal Activity

Certain derivatives have been tested for antifungal activity, showing promising results against strains such as Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the isoxazole or thiazole components can enhance antifungal efficacy .

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[d]thiazole derivatives for their anticancer properties. Compounds were synthesized and tested against several cancer cell lines, revealing that specific substitutions on the thiazole ring significantly improved their potency .
  • Antibacterial Evaluation : Another research effort focused on synthesizing new thiazole derivatives and testing their antibacterial activity against clinical isolates of E. coli. The study found that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting a potential for development into new antibacterial agents .

Q & A

Basic: What synthetic strategies are recommended for constructing the isoxazole-thiazole core of this compound?

Answer:
The isoxazole-thiazole scaffold can be synthesized through sequential heterocycle formation. Key steps include:

  • Thiazole ring synthesis : React α-haloketones with thiourea derivatives under acidic/basic conditions (e.g., H2SO4 or Et3N) to form the thiazole moiety .
  • Isoxazole assembly : Employ cyclization of β-diketones with hydroxylamine or nitrile oxides, as described for similar isoxazole derivatives .
  • Coupling reactions : Use chloroacetyl chloride or carbodiimide-mediated amidation to link the thiazole and isoxazole subunits, ensuring proper stoichiometry and reaction time (e.g., 70–80°C in dioxane with triethylamine as a base) .

Basic: Which spectroscopic and chromatographic methods validate the compound’s structural integrity?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm, tetrahydrofuran methylene at δ 3.5–4.0 ppm) and assess stereochemistry .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm<sup>-1</sup>) and heterocyclic ring vibrations (C-N/C-S at ~1250–1350 cm<sup>-1</sup>) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> via ESI) to detect by-products .

Advanced: How can contradictory data on anticancer activity across cell lines be systematically resolved?

Answer:

  • Dose-response profiling : Compare IC50 values in melanoma (e.g., SK-MEL-28) vs. breast cancer (e.g., MCF-7) cell lines, using MTT assays with positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify tissue-specific pathways .
  • SAR analysis : Modify substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) and correlate structural changes with activity trends .

Advanced: What optimization strategies improve yield during tetrahydrofuran-methylamine coupling?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the tetrahydrofuran-methylamine group .
  • Catalyst screening : Test iodine/TEA systems for cyclization efficiency, or employ PEG-400 as a green solvent for phase-transfer catalysis .
  • Reaction monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize time/temperature to minimize side products (e.g., over-alkylation) .

Basic: What in vitro models are suitable for preliminary toxicity and efficacy screening?

Answer:

  • Cancer cell panels : Use NCI-60 or patient-derived xenograft (PDX) models to assess broad-spectrum activity .
  • Cytotoxicity controls : Include non-cancerous lines (e.g., HEK-293) to evaluate selectivity indices .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) to predict pharmacokinetic profiles .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., 3-methylisoxazole → 5-methyl, benzo[d]thiazole → benzoxazole) .
  • Bioisosteric replacement : Substitute tetrahydrofuran with cyclopentyl or morpholine groups to assess solubility/affinity trade-offs .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity, validated by in vitro assays .

Basic: What purification techniques address common side reactions during synthesis?

Answer:

  • Recrystallization : Use ethanol-DMF mixtures (3:1) to isolate high-purity crystals, leveraging solubility differences .
  • Column chromatography : Separate by-products (e.g., unreacted chloroacetyl intermediates) on silica gel with gradient elution (hexane → ethyl acetate) .
  • HPLC prep-scale : Resolve diastereomers or regioisomers using C18 columns and acetonitrile/water mobile phases .

Advanced: How to elucidate the mechanism of action for this compound’s anticancer activity?

Answer:

  • Target identification : Perform kinome-wide profiling or thermal shift assays to identify protein targets (e.g., kinases, tubulin) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations (e.g., PI3K/AKT, MAPK) .
  • In vivo validation : Test efficacy in xenograft models with biomarkers (e.g., Ki-67 for proliferation) and histopathology .

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